molecular formula C13H17N3OS B2575859 4-butyl-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol CAS No. 92043-23-7

4-butyl-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B2575859
CAS No.: 92043-23-7
M. Wt: 263.36
InChI Key: AEKWPLBNUPKFTK-UHFFFAOYSA-N
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Description

4-butyl-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of 1,2,4-triazoles These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butyl-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methoxybenzaldehyde with butyl hydrazine to form the corresponding hydrazone. This intermediate is then cyclized with thiocarbonyl compounds under acidic or basic conditions to yield the desired triazole-thiol compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The scalability of the synthesis is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

4-butyl-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Dihydrotriazoles.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

4-butyl-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-butyl-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets. The triazole ring can interact with enzymes and receptors, modulating their activity. The thiol group can form covalent bonds with cysteine residues in proteins, affecting their function. These interactions can lead to the inhibition of specific pathways, such as those involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    4-butyl-5-(4-methoxyphenyl)-4H-1,2,4-triazole: Lacks the thiol group, which may reduce its reactivity.

    4-butyl-5-(4-hydroxyphenyl)-4H-1,2,4-triazole-3-thiol: The hydroxy group can enhance its solubility and biological activity.

    4-butyl-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol: The chloro group can increase its lipophilicity and membrane permeability.

Uniqueness

4-butyl-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of both the methoxy and thiol groups, which confer specific chemical and biological properties. The methoxy group enhances its stability and solubility, while the thiol group increases its reactivity and potential for covalent interactions with biological targets .

Properties

IUPAC Name

4-butyl-3-(4-methoxyphenyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3OS/c1-3-4-9-16-12(14-15-13(16)18)10-5-7-11(17-2)8-6-10/h5-8H,3-4,9H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEKWPLBNUPKFTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=NNC1=S)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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